1,3-Cyclohexanedione, 5,5-dimethyl-2-(1-oxobutyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

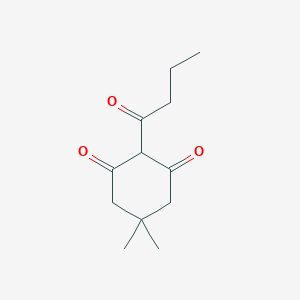

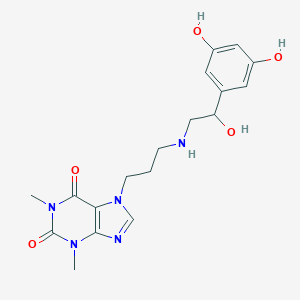

The compound of interest, 1,3-Cyclohexanedione, 5,5-dimethyl-2-(1-oxobutyl)-, is a derivative of 5,5-dimethyl-1,3-cyclohexanedione, commonly known as dimedone. Dimedone is a diketone that is often used as a building block in organic synthesis due to its reactivity and the stability of its enol form.

Synthesis Analysis

The synthesis of derivatives of dimedone has been explored in various studies. For instance, an improved synthesis method for 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives has been developed, which involves the condensation of aromatic aldehydes with dimedone catalyzed by urea in aqueous media under ultrasound, yielding high product yields ranging from 80-98% . This method is noted for its environmental friendliness and simplicity.

Molecular Structure Analysis

The molecular structure of dimedone derivatives has been elucidated through techniques such as X-ray crystallography. For example, the crystal structure of a synthesized compound, 3,3-Dimethyl-9-(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one-2-yl)-1-oxo-2,3,4,9-tetrahydroxanthene, was determined, revealing a conjugated enol form within the molecule .

Chemical Reactions Analysis

Dimedone and its derivatives exhibit unique reactivity patterns in various chemical reactions. Notably, they behave abnormally in Michael additions to nitro-olefins, leading to the formation of novel compounds such as 3-substituted 6,7-dihydro-2-hydroxyiminobenzofuran-4(5H)-ones . Additionally, novel syntheses of substituted thieno[3,2-c]azepinones using dimedone as the starting material have been described, showcasing the versatility of dimedone in heterocyclic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimedone and its derivatives are influenced by their molecular structure. The stability of the enol form contributes to the compound's reactivity and the formation of stable intermediates and final products. The crystallographic analysis provides insights into the molecular conformation and intermolecular interactions, such as hydrogen bonding, which can affect the compound's solubility, melting point, and other physical properties .

科学的研究の応用

Improved Synthesis Techniques

- Environmentally Friendly Synthesis : The synthesis of arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives from aromatic aldehydes and 5,5-dimethyl-1,3-cyclohexanedione is catalyzed by urea under ultrasound, offering high yields, environmental friendliness, and a simple work-up procedure (Ji-tai Li et al., 2012).

Catalytic Processes

- Catalysis with Tamarind Water : The reaction of dimedone with various aromatic aldehydes catalyzed by tamarind water produces high-yield derivatives under environmentally friendly conditions (R. Pal, 2020).

- Nano-TiO2 as a Catalyst : The synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives using nano-TiO2 demonstrates an efficient, clean reaction with high yields, showcasing the potential of nanomaterials in catalysis (A. Khazaei et al., 2013).

Green Chemistry Applications

- Microwave-Promoted Reactions : The solvent-free, microwave-promoted reactions of 5,5-dimethyl-1,3-cyclohexanedione with α-cyanocinnamonitrile showcase an efficient route to synthesize 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo-[b]-pyran derivatives, contributing to green chemistry practices (S. Tu et al., 2010).

Heterocyclic Compound Synthesis

- Synthesis of Heterocyclic Derivatives : The reaction of 2-aminocarbonyl-5,5-dimethyl-1,3-cyclohexanedione with various diamines yields heterocyclic derivatives, expanding the toolkit for synthesizing complex organic molecules (N. Tonkikh et al., 2002).

Advanced Material Preparation

- Ionic Liquid-Promoted Synthesis : The use of ionic liquids under solvent-free conditions for the synthesis of 9-Arylpolyhydroacridine demonstrates an eco-friendly, efficient approach to material preparation, highlighting the role of ionic liquids in modern synthetic chemistry (Jian-hua Wei et al., 2006).

Safety And Hazards

5,5-Dimethyl-1,3-cyclohexanedione can cause irritation to the eyes and skin . It is recommended to avoid inhalation of vapors or contact with skin . It should be used in well-ventilated areas due to its moderate volatility . It should be stored in sealed containers, away from heat sources and oxidizers . Appropriate personal protective equipment, such as gloves, goggles, and protective clothing, should be worn when handling this chemical .

将来の方向性

特性

IUPAC Name |

2-butanoyl-5,5-dimethylcyclohexane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-4-5-8(13)11-9(14)6-12(2,3)7-10(11)15/h11H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPNOYMBLCEKKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1C(=O)CC(CC1=O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391031 |

Source

|

| Record name | 1,3-Cyclohexanedione, 5,5-dimethyl-2-(1-oxobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Cyclohexanedione, 5,5-dimethyl-2-(1-oxobutyl)- | |

CAS RN |

17450-95-2 |

Source

|

| Record name | 1,3-Cyclohexanedione, 5,5-dimethyl-2-(1-oxobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol](/img/structure/B133363.png)

![Methyl 6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B133396.png)